molecular formula C13H17NO2 B1519396 N-cyclopentyl-2-hydroxy-N-methylbenzamide CAS No. 1094710-71-0

N-cyclopentyl-2-hydroxy-N-methylbenzamide

Cat. No.: B1519396
CAS No.: 1094710-71-0
M. Wt: 219.28 g/mol
InChI Key: PRPKYHQDQVKKDL-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-hydroxy-N-methylbenzamide: is a chemical compound with the molecular formula C13H17NO2. It is a derivative of benzamide, featuring a cyclopentyl group and a hydroxyl group on the benzene ring, along with a methyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-hydroxy-N-methylbenzamide typically involves the following steps:

  • Benzamide Formation: The starting material, benzamide, is synthesized through the reaction of benzoic acid with ammonia.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled reaction conditions to ensure high yield and purity. The process involves careful monitoring of temperature, pressure, and reaction times to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyl-2-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

  • Reduction: The compound can be reduced to remove the hydroxyl group or other functional groups.

  • Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration and bromine (Br2) for halogenation.

Major Products Formed:

  • Oxidation: Formation of ketones or carboxylic acids.

  • Reduction: Formation of hydroxylamine derivatives or amines.

  • Substitution: Formation of nitrobenzene derivatives or halogenated benzene derivatives.

Scientific Research Applications

N-cyclopentyl-2-hydroxy-N-methylbenzamide has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, such as inflammation and pain.

  • Industry: The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which N-cyclopentyl-2-hydroxy-N-methylbenzamide exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

  • Pathways Involved: It may influence signaling pathways related to inflammation, pain, or other biological processes.

Comparison with Similar Compounds

N-cyclopentyl-2-hydroxy-N-methylbenzamide is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other benzamide derivatives, such as N-methylbenzamide and cyclopentylbenzamide.

  • Uniqueness: The presence of both the hydroxyl and cyclopentyl groups on the benzamide structure makes it distinct from other derivatives, potentially leading to unique biological and chemical properties.

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Properties

IUPAC Name

N-cyclopentyl-2-hydroxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-14(10-6-2-3-7-10)13(16)11-8-4-5-9-12(11)15/h4-5,8-10,15H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPKYHQDQVKKDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)C(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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